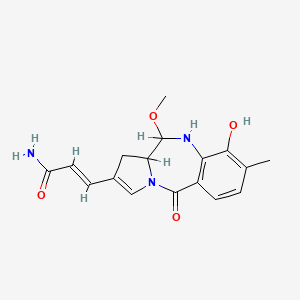

Anthramycin 11-methyl ether

Description

Historical Context and Significance as a Pyrrolobenzodiazepine (PBD)

The story of Anthramycin (B1237830) 11-methyl ether is intrinsically linked to the discovery and investigation of its parent compound, anthramycin.

Anthramycin was first isolated in the 1950s by M. D. Tendler and S. Korman from the thermophilic actinomycete Streptomyces refuineus. wikipedia.orgebi.ac.uk The initial active compound was named "refuin." jst.go.jpcolab.ws Later, in 1965, Leimgruber and colleagues isolated the pure crystalline antibiotic and named it anthramycin. jst.go.jpcolab.ws Due to the inherent instability of anthramycin's chemical structure, its characterization was performed on a more stable derivative, Anthramycin 11-methyl ether. wikipedia.orgebi.ac.uk This stable epimer is formed when anthramycin is recrystallized from hot methanol (B129727). wikipedia.orgebi.ac.uk The complete 32.5 kb gene cluster for the biosynthesis of anthramycin in Streptomyces refuineus has since been identified, revealing the genetic basis for the production of its two key moieties: 4-methyl-3-hydroxyanthranilic acid and a "dehydroproline acrylamide" moiety. nih.gov

This compound has been a foundational tool for elucidating the mechanism of action of PBDs. nih.gov These compounds are known to be sequence-selective DNA minor-groove binding agents. plos.orgnih.gov The PBD scaffold, exemplified by this compound, fits snugly into the minor groove of DNA. plos.orgresearchgate.net This interaction is followed by the formation of a covalent aminal bond between the C11 position of the PBD and the C2-amino group of a guanine (B1146940) base. plos.orgresearchgate.net This covalent binding is a hallmark of the PBD class and is responsible for their biological activity, including the inhibition of DNA and RNA synthesis. wikipedia.org Studies using this compound have been crucial in confirming this mechanism and understanding the sequence preferences for binding, which is typically a 5'-Pu-G-Pu-3' sequence. plos.org

While sharing the core pyrrolobenzodiazepine structure, this compound possesses distinct features that differentiate it from other naturally occurring PBDs like anthramycin, tomaymycin (B1231328), and sibiromycin (B87660). jst.go.jp The most prominent difference is the presence of a methoxy (B1213986) group at the C11 position, a result of its formation from anthramycin in methanol. wikipedia.org In contrast, anthramycin itself has a hydroxyl group at this position (in its carbinolamine form). taylorandfrancis.com

Tomaymycin and sibiromycin also have unique substitutions. Tomaymycin features a hydroxyl group at C7 and lacks the C-ring unsaturation seen in anthramycin. acs.org Sibiromycin is a glycosylated PBD, containing a sibirosamine (B1230699) sugar moiety, which sets it apart from the simpler structures of anthramycin and tomaymycin. These structural variations, particularly in the A-ring and C-ring, influence the DNA binding affinity and biological potency of each compound. acs.org For instance, the endocyclic unsaturation in the C-ring of anthramycin and sibiromycin is believed to contribute to a more planar structure, favoring a better fit within the DNA minor groove compared to the exocyclic unsaturation of tomaymycin. oup.com

| Compound | Key Distinguishing Feature(s) | Producing Organism |

| This compound | Methoxy group at C11 | Derived from Anthramycin |

| Anthramycin | Hydroxyl group at C11 (carbinolamine form) | Streptomyces refuineus |

| Tomaymycin | Hydroxyl group at C7, saturated C-ring | Streptomyces achromogenes |

| Sibiromycin | Glycosylated with sibirosamine sugar | Streptosporangium sibiricum |

Stereochemical Considerations and Isomeric Forms in Research

The stereochemistry of this compound and its ability to exist in multiple interconvertible forms are central to its function and have been a key focus of research.

Pyrrolobenzodiazepines, including this compound, exist in a dynamic equilibrium between several forms: the imine, the carbinolamine, and the carbinolamine methyl ether. plos.orgnih.govrsc.org This interconversion is dependent on the solvent and other nucleophiles present in the medium. rsc.org The electrophilic N10-C11 moiety is the reactive center in all these forms, enabling the crucial covalent bond formation with the NH2 group of guanine in the DNA minor groove. plos.orgnih.govrsc.org The presence of an imine, carbinolamine, or carbinolamine methyl ether at the N10–C11 position is essential for this covalent interaction. nih.govkcl.ac.uk The study of these interconvertible forms has been fundamental to understanding the mechanism of DNA alkylation by PBDs.

The specific stereochemistry at the C11a position is a critical determinant of the biological activity of PBDs. nih.gov The naturally occurring and biologically active PBDs possess an (S)-configuration at C11a. nih.govmdpi.com This (S)-stereochemistry imparts a specific right-handed twist to the molecule, allowing it to fit perfectly into the minor groove of right-handed B-DNA. plos.orgresearchgate.netacs.org This precise three-dimensional shape is crucial for the initial non-covalent binding and subsequent covalent reaction with guanine. plos.orgresearchgate.net Any change in the stereochemistry at C11a from (S) to (R) results in a loss of biological activity, highlighting the stringent structural requirements for PBD-DNA interactions. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

7683-27-4 |

|---|---|

Molecular Formula |

C17H19N3O4 |

Molecular Weight |

329.35 g/mol |

IUPAC Name |

(E)-3-(4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide |

InChI |

InChI=1S/C17H19N3O4/c1-9-3-5-11-14(15(9)22)19-16(24-2)12-7-10(4-6-13(18)21)8-20(12)17(11)23/h3-6,8,12,16,19,22H,7H2,1-2H3,(H2,18,21)/b6-4+ |

InChI Key |

YRMCBQLZVBXOSJ-GQCTYLIASA-N |

SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)/C=C/C(=O)N)O |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O |

Synonyms |

anthramycin 11-methyl ether anthramycin 11-methyl ether monohydrate anthramycin 11-methyl ether, 11E-(2(E)-11alpha,11abeta)-isomer anthramycin 11-methyl ether, 11S-(2(E),11alpha,11aalpha)-isome |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization for Research

Total Synthesis Strategies of Anthramycin (B1237830) and Analogues

The total synthesis of anthramycin and its analogues is a significant challenge in organic chemistry, requiring precise control over stereochemistry and the assembly of the complex tricyclic pyrrolobenzodiazepine (PBD) core.

Historical and Contemporary Approaches to the Pyrrolobenzodiazepine Core

The PBD skeleton consists of three fused rings: an aromatic A-ring, a seven-membered diazepine (B8756704) B-ring, and a five-membered pyrrolidine (B122466) C-ring. ucl.ac.uk All naturally occurring PBDs share an (S)-configuration at the chiral C11a position, which imparts a right-handed twist to the molecule, allowing it to fit snugly within the DNA minor groove. etsu.edukcl.ac.uk

Historical Approach: The Leimgruber-Batcho Synthesis The first total synthesis of anthramycin was reported by Leimgruber, Batcho, and Czajkowski in 1968. ucl.ac.uknih.gov This landmark achievement provided confirmation of the structure of anthramycin, which had been characterized just a few years prior using spectrometry and chemical transformations. ucl.ac.uk

The Leimgruber synthesis begins with the acylation of L-hydroxyproline methyl ester with a substituted acid chloride to form an amide intermediate. ucl.ac.uk This intermediate then undergoes a reductive cyclization using sodium dithionite, followed by acid treatment to form the PBD lactam. A key step involves a Jones oxidation to create a ketone, which is then subjected to a Wadsworth-Emmons reaction to introduce the side chain. ucl.ac.uk This early route was pivotal in establishing the fundamental chemistry for accessing the PBD core.

Contemporary Approaches Modern synthetic strategies have focused on improving efficiency, stereocontrol, and the ability to generate diverse analogues. These approaches often employ powerful transition-metal-catalyzed reactions and other advanced methodologies.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are now widely used for late-stage functionalization of the PBD core, particularly for attaching various side chains at the C2 or C8 positions. ucl.ac.ukacs.org This allows for the rapid generation of a library of analogues for SAR studies.

Intramolecular Diels-Alder (IMDA) Reaction: For structurally related natural products like anthracimycin, a biomimetic intramolecular Diels-Alder reaction has been a key strategy to construct the complex decalin core. nih.govnih.gov While challenging, this approach mimics the proposed biosynthetic pathway and can establish multiple stereocenters in a single step.

Metathesis Reactions: Ring-closing metathesis (RCM) has been effectively used to forge the macrocyclic rings found in some analogues. nih.govresearchgate.net This reaction, often catalyzed by ruthenium complexes, is a powerful tool for constructing large rings under mild conditions.

Table 1: Comparison of Historical and Contemporary PBD Synthesis Strategies

| Feature | Historical Approach (Leimgruber, 1968) | Contemporary Approaches |

|---|---|---|

| Key Reactions | Classical functional group transformations (e.g., Jones Oxidation, Wadsworth-Emmons). ucl.ac.uk | Transition-metal catalysis (Pd-coupling), pericyclic reactions (Diels-Alder), metathesis. acs.orgnih.govresearchgate.net |

| Stereocontrol | Relied on chiral pool starting materials (L-hydroxyproline). ucl.ac.uk | Employs advanced asymmetric catalysis and stereoselective reactions. nih.gov |

| Versatility | Linear synthesis, less amenable to analogue generation. | Convergent and modular, allowing for late-stage diversification. ucl.ac.ukucl.ac.uk |

| Efficiency | Often lengthy with moderate overall yields. | Generally shorter routes with improved yields and step economy. nih.gov |

Key Intermediate Synthesis and Reaction Methodologies

The construction of the PBD framework relies on the synthesis of key intermediates that can be elaborated into the final target. A common strategy involves the coupling of a pre-functionalized A-ring fragment with a C-ring precursor, typically derived from proline.

A frequently used key intermediate is an N-(2-nitrobenzoyl)pyrrolidine derivative. nih.gov The nitro group can be readily reduced to an aniline, which then spontaneously cyclizes onto an aldehyde or an equivalent electrophile at the C2 position of the pyrrolidine ring to form the diazepine ring and the crucial N10-C11 imine (or carbinolamine) functionality. nih.gov

For instance, the synthesis of tesirine, a PBD dimer drug-linker, involved the synthesis of an A-ring fragment from vanillin (B372448) and a C-ring fragment from L-hydroxyproline. researchgate.net These were coupled via an amide bond, followed by an Anelli-Montanari oxidation to form a ketone, which serves as a handle for further transformations. researchgate.net In another approach, a palladium-catalyzed conversion of an ethylthiol ester to an aldehyde was discovered serendipitously and provided a facile route to the PBD system found in neothramycins. rice.edu

Semi-Synthesis and Chemical Conversion of Anthramycin to Anthramycin 11-methyl Ether

Anthramycin exists in equilibrium between three forms: the C11-imine, the C11-carbinolamine (the hydrated form), and the C11-carbinolamine ether. nih.gov The ether form, such as this compound, is generally the most stable and is often the form in which PBDs are stored. nih.gov

Recrystallization and Solvation-Dependent Formation

The formation of this compound is a direct consequence of the solvation of anthramycin. The carbinolamine ether form is readily produced in protic solvents like alcohols. nih.gov Specifically, the methyl ether derivative is formed when anthramycin is dissolved or recrystallized from methanol (B129727), often in the presence of water. nih.gov This process involves the nucleophilic attack of the methanol solvent onto the electrophilic C11 imine carbon. This reaction is reversible, but the ether is often favored due to its stability. The use of propylene (B89431) glycol has also been explored to create stable solvates of various pharmaceutical compounds, reducing hygroscopicity and increasing stability, a principle applicable to PBDs. google.com

Chemical Transformations leading to Didehydroanhydroanthramycin and other Derivatives

This compound serves as a useful starting material for further chemical transformations to produce derivatives for mechanistic and biosynthetic studies. A key example is its conversion to (1,11a)-didehydroanhydroanthramycin (DAA).

This transformation is achieved by treating this compound (AME) with trifluoroacetic acid (TFA). nih.govacs.org The reaction results in the aromatization of the C-ring through the elimination of methanol and water, creating a fully conjugated system. acs.org This derivative, DAA, was instrumental in studies of anthramycin's biosynthesis and its mechanism of action. It was found that, unlike anthramycin, DAA did not form a stable adduct with DNA, which supported the hypothesis that the C11-aminal linkage is crucial for biological activity. nih.gov

Table 2: Key Chemical Transformation of this compound

| Starting Material | Reagent | Product | Significance |

|---|---|---|---|

| This compound (AME) | Trifluoroacetic acid (TFA) | (1,11a)-didehydroanhydroanthramycin (DAA) | Used to study biosynthesis and confirm the DNA-binding mechanism. nih.govacs.org |

Design and Synthesis of Novel this compound Analogues for SAR Studies

Structure-activity relationship (SAR) studies are critical for understanding how the chemical structure of PBDs relates to their biological potency and for designing improved therapeutic agents. The goal is often to enhance DNA-binding affinity and cytotoxicity while potentially reducing off-target effects. kcl.ac.ukucl.ac.uk

The synthesis of novel analogues has explored modifications at nearly every position of the PBD skeleton. kcl.ac.uk

C2-Substitutions: The C2-position of the C-ring is a common site for modification. Introducing various side chains at this position can significantly impact DNA-binding affinity and cytotoxicity. ucl.ac.uk Versatile palladium-mediated coupling reactions, such as Heck, Suzuki, and Stille, are employed at a late stage to attach diverse aryl or other unsaturated groups. ucl.ac.ukucl.ac.uk

C8-Substitutions: The C8 position on the aromatic A-ring is another key handle for modification. Linking two PBD monomers through their C8 positions via a flexible tether creates PBD dimers (e.g., SJG-136). researchgate.net These dimers can span a larger DNA sequence and form interstrand cross-links, leading to a significant increase in potency compared to their monomeric counterparts. kcl.ac.uk

C1-Substitutions: Recently, the first synthesis of a C1-substituted PBD monomer and dimer was reported, opening a new avenue for SAR exploration that had previously been inaccessible. kcl.ac.uk

Inverted Building Blocks: To further probe SAR, novel PBDs have been synthesized where the orientation of building blocks is inverted, leading to compounds with selective activity against multidrug-resistant bacteria. acs.org

These synthetic efforts have led to the development of PBDs as payloads for antibody-drug conjugates (ADCs), where the potent cytotoxin is targeted directly to cancer cells, a strategy that relies heavily on the SAR data generated from synthetic analogues. researchgate.netresearchgate.net

Table 3: Examples of Synthetic Analogues for SAR Studies

| Compound Name/Class | Modification Site | Synthetic Method | Purpose of Modification | Reference(s) |

|---|---|---|---|---|

| C2-Aryl PBDs | C2-position of C-ring | Suzuki, Heck, Stille Coupling | Enhance DNA-binding and cytotoxicity. | ucl.ac.ukucl.ac.uk |

| PBD Dimers (e.g., SJG-136) | C8/C8'-positions of A-rings | Alkylation with linkers | Induce DNA interstrand cross-linking for increased potency. | kcl.ac.ukresearchgate.net |

| C1-Substituted PBDs | C1-position of A-ring | Multi-step synthesis with amide coupling | Explore novel structural space for biological activity. | kcl.ac.uk |

| Anthracimycin Analogues | Decalin core, side chain | Intramolecular Diels-Alder, Macrolactonization | Investigate antibacterial activity against resistant strains. | rsc.org |

Regio- and Stereoselective Functionalization Strategies

The biological activity of anthramycin and its analogues is critically dependent on their three-dimensional structure, which allows for a snug fit within the minor groove of DNA. hud.ac.uk Central to this is the stereochemistry at the C11a position, where the natural (S)-configuration is essential for DNA-binding activity. hud.ac.ukucl.ac.uk Synthetic strategies, therefore, must meticulously control this chiral center.

Stereoselective Synthesis of the PBD Core: The total synthesis of PBDs, including anthramycin, often relies on building the tricyclic system from chiral precursors, such as L-hydroxyproline, to establish the correct C11a stereochemistry. ucl.ac.uk An early total synthesis of anthramycin methyl ether involved the acylation of L-hydroxyproline methyl ester, followed by a series of reactions including reduction, cyclization, oxidation, and elaboration of the C2 side chain. ucl.ac.uk More contemporary methods continue to prioritize the stereocontrolled construction of the PBD nucleus as a cornerstone of the synthetic route. mdpi.com

Regioselective Functionalization: Once the core is established, regioselective reactions allow for modifications at specific sites, primarily the A-ring (C7, C8, C9) and the C-ring (C2).

C8-Position (A-Ring): The C8 position has been a major focus for introducing a wide variety of substituents. This is often achieved by starting with a precursor molecule that already contains a functional group handle at the equivalent position, such as a hydroxyl or nitro group. For instance, C8-O-linked PBD conjugates are synthesized by alkylating the C8-hydroxyl group of a PBD intermediate with a linker that has a terminal carboxylic acid. This acid group can then be coupled to other moieties. nih.gov This multi-step process ensures that modifications are directed specifically to the C8 position.

C2-Position (C-Ring): The C2 position, part of an endocyclic enamine system in anthramycin, is another key site for derivatization. The introduction of aryl groups and other unsaturated moieties at this position has been achieved through palladium-catalyzed coupling reactions, such as the Suzuki or Stille reactions. ucl.ac.ukrsc.org This approach typically involves the formation of an enol triflate from a ketone precursor at the C2 position, which then serves as the substrate for the palladium-catalyzed cross-coupling, regioselectively installing the desired group at C2. rsc.org The timing of this triflation step during the synthesis is crucial for ensuring the correct regiochemistry. rsc.org

Introduction of Diverse Chemical Moieties for Structure-Activity Probing

The derivatization of the anthramycin scaffold is a powerful tool for probing its SAR. By systematically altering different parts of the molecule, researchers can decipher the structural requirements for potent biological activity.

C8-Substituents for Enhanced DNA Interaction and Activity: The C8 position has been extensively modified to attach various DNA-avid groups, including polyamides, naphthalimides, and bi-aryl units. nih.govacs.orgresearchgate.net These appended moieties can extend the DNA binding footprint of the PBD, leading to enhanced affinity, sequence selectivity, and cytotoxicity. The length and chemical nature of the linker connecting the C8 position to the new moiety are critical variables. researchgate.netnih.gov

For example, studies on C8-linked PBD-naphthalimide hybrids have shown that the length of the alkyl linker significantly influences cytotoxic activity.

Table 1: Influence of C8-Linker Length on Cytotoxicity of PBD-Naphthalimide Hybrids Data interpretation based on findings suggesting cytotoxicity is related to linker length. researchgate.net

| Compound Series | Linker Length (n atoms) | Relative Cytotoxicity |

|---|---|---|

| PBD-Naphthalimide Hybrid A | Short (e.g., 2-3) | Moderate |

| PBD-Naphthalimide Hybrid B | Optimal (e.g., 4-5) | High |

| PBD-Naphthalimide Hybrid C | Long (e.g., >6) | Decreased |

Similarly, the introduction of C8-linked bi-aryl side chains has been explored to create PBD monomers with potent antibacterial activity. The orientation of building blocks within these side chains can dramatically affect DNA stabilization and biological function. acs.org

Table 2: Structure-Activity Relationship of C8-Linked Benzothiophene PBD Monomers Based on data for C8-PBD conjugates and their inverted building block analogues. acs.org

| Compound | Building Block Orientation | DNA Stabilization (ΔTm) | Antibacterial Activity (S. aureus) |

|---|---|---|---|

| Compound 30 (Original) | Standard | Notable | Active |

| Compound 32 (Inverted) | Inverted Amide Bond | <1 °C (Reduced) | Active |

C-Ring Unsaturation for Potency: SAR studies have consistently shown that unsaturation in the C-ring is a requirement for maximal biological potency. ucl.ac.uk PBDs with endo-unsaturation at the C2-C3 position, like anthramycin, or exo-unsaturation at C2, display significant cytotoxicity and DNA binding affinity. ucl.ac.ukrsc.org The synthesis of novel PBD dimers with C2-C3 endo-unsaturation confirmed that this feature enhances both cytotoxicity and DNA-binding affinity, although to a lesser extent than C2-exo-unsaturation. nih.gov This highlights the fine-tuning of biological activity that can be achieved through precise modifications to the C-ring.

Biosynthetic Pathways and Biotechnological Production Research

Elucidation of Anthramycin (B1237830) Biosynthesis from Precursors

The construction of the complex tricyclic structure of anthramycin originates from specific amino acid precursors. Through extensive labeling studies and genetic analysis, researchers have mapped the origins of the atoms that form the PBD core, providing a foundational understanding of its biosynthesis.

The biosynthesis of the PBD scaffold of anthramycin is derived from L-tryptophan, L-tyrosine, and L-methionine. Isotopic labeling experiments have been fundamental in tracing the metabolic fate of these precursors. Studies demonstrated that the N-10 nitrogen atom of the anthramycin molecule is derived directly from the indole-nitrogen of L-tryptophan, with the rest of the tryptophan molecule contributing to the anthranilate moiety of the PBD core. nih.gov

L-tyrosine provides the C3 proline unit, which forms the pyrrolidine (B122466) ring portion of the structure. L-methionine serves as the donor for the methyl group found on the phenol (B47542) and for the C-11 carbinolamine carbon, which is crucial for its biological activity.

| Precursor | Contribution to Anthramycin Structure | Key Finding |

|---|---|---|

| L-Tryptophan | Anthranilate moiety (Aromatic A-ring and part of the diazepine (B8756704) B-ring) | The indole (B1671886) nitrogen is incorporated as the N-10 atom of the PBD core. nih.gov |

| L-Tyrosine | Proline-derived unit (Pyrrolidine C-ring) | Forms the five-membered pyrrolidine ring. |

| L-Methionine | Methyl group and C-11 carbon | Donates the methyl group on the aromatic ring and the carbon for the carbinolamine function. nih.gov |

The genetic blueprint for anthramycin production is located within a dedicated biosynthetic gene cluster (BGC) in the producing organism, the thermophilic actinomycete Streptomyces refuineus. The complete 32.5 kb gene cluster for anthramycin biosynthesis has been identified and sequenced. researchgate.net Analysis of this cluster revealed genes encoding the enzymes necessary for assembling the molecule from its precursors.

Key enzymatic functions identified through genetic and biochemical studies include:

Tyrosine Hydroxylase : Orf13, a heme-dependent peroxidase, has been characterized as the L-tyrosine hydroxylase. It catalyzes the ortho-hydroxylation of L-tyrosine to produce L-DOPA (L-3,4-dihydroxyphenylalanine), a critical early step in the formation of the pyrrolidine ring.

Non-Ribosomal Peptide Synthetase (NRPS) : The cluster contains genes for a two-module NRPS. This enzymatic complex is responsible for the condensation of the two main building blocks: the 4-methyl-3-hydroxyanthranilic acid (derived from tryptophan) and the "dehydroproline acrylamide" moiety (derived from tyrosine). The NRPS machinery concludes with a reductase domain, which is consistent with the final hemiaminal oxidation state of the diazepine ring in anthramycin.

| Gene/Enzyme Class | Function | Substrate(s) |

|---|---|---|

| Orf13 (Heme Peroxidase) | L-tyrosine hydroxylation | L-Tyrosine |

| Non-Ribosomal Peptide Synthetase (NRPS) | Condensation of precursor moieties | 4-methyl-3-hydroxyanthranilic acid, Dehydroproline acrylamide (B121943) moiety |

| NRPS Reductase Domain | Reduction to form the final hemiaminal | PBD intermediate |

Comparative genomics has proven to be a powerful tool for elucidating the functions of genes within PBD biosynthetic pathways. By comparing the anthramycin BGC with those of other PBDs, such as sibiromycin (B87660) and tomaymycin (B1231328), researchers can infer the roles of specific genes. nih.gov For instance, the presence of genes in both the anthramycin and sibiromycin clusters that are homologous to enzymes involved in the L-tryptophan degradation pathway (the kynurenine (B1673888) pathway) supports the tryptophan origin of their anthranilate moieties. nih.gov

Conversely, the absence of these specific genes in the tomaymycin cluster, which has a different substitution pattern on its aromatic ring, suggests a divergent pathway for its anthranilate unit, likely proceeding directly from the shikimate pathway product, chorismate. This comparative approach allows for functional assignments of enzymes based on the correlation between the presence of a gene and a specific structural feature in the final molecule.

Role of Anthramycin 11-methyl Ether in Biosynthetic Studies

Anthramycin itself is chemically unstable, which complicates its isolation and structural analysis. Researchers have leveraged its more stable derivative, this compound (AME), which can be formed by recrystallizing anthramycin from hot methanol (B129727). This stable derivative has been instrumental as a chemical tool for confirming the details of the biosynthetic pathway.

The stability of AME makes it an ideal candidate for detailed structural analysis in isotopic labeling studies. In a key series of experiments, S. refuineus was fed various stereospecifically tritiated L-tyrosine derivatives. The biosynthetically produced, labeled anthramycin was then converted to AME for analysis. nih.gov

To further probe the labeling pattern, the tritiated AME was chemically converted to another derivative, (1,11a)-didehydroanhydroanthramycin (DAA). nih.gov The loss of tritium (B154650) during this specific chemical conversion provided definitive proof of the labeling pattern at the 3'-position of the tyrosine-derived portion of the molecule. This multi-step process—feeding labeled precursors, isolating a stable derivative (AME), and performing a specific chemical conversion—was crucial for confirming the stereochemistry of the biosynthetic reactions. nih.gov

| Labeled Precursor Fed to S. refuineus | Resulting Labeled Compound | Tritium Loss upon Conversion to DAA | Inference |

|---|---|---|---|

| DL-[3'RS(3'-³H)] tyrosine | AME | ~50% | Confirms labeling at the 3'-position. |

| DL-[3'S(3'-³H)] tyrosine | AME | ~50% | Confirms labeling at the 3'-position. |

| DL-[3'R(3'-³H)] tyrosine | AME | ~50% | Confirms labeling at the 3'-position. |

| L-[2- or 6-³H] tyrosine | AME | Negligible | Shows specificity of tritium loss from the 3'-position. nih.gov |

The study of biosynthetic pathways often relies on the successful isolation and characterization of metabolic intermediates. However, for many pathways, these intermediates are transient and present in very low concentrations. In the case of anthramycin research, AME serves as a crucial, stable downstream metabolite that can be reliably isolated and analyzed. nih.gov

Molecular Mechanisms of Action and Target Engagement Research

DNA Binding Characteristics and Adduct Formation

The interaction of Anthramycin (B1237830) 11-methyl ether with DNA is a highly specific process involving non-covalent binding followed by the formation of a covalent bond. This interaction is characterized by its location in the minor groove of the DNA helix and its selectivity for guanine (B1146940) bases. nih.govbeilstein-journals.org

Anthramycin 11-methyl ether binds selectively within the minor groove of B-form DNA. nih.govoup.com The PBD scaffold, which includes a substituted aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidine (B122466) C-ring, possesses an S-chiral center at the C11a-position. nih.govethernet.edu.et This chirality imparts a right-handed twist to the molecule, creating a three-dimensional shape that is isohelical with the DNA minor groove, allowing for a snug fit. nih.govoup.comethernet.edu.et

This binding is not random; the compound exhibits a distinct sequence preference. Research has shown that PBDs preferentially target purine-guanine-purine sequences, with the central guanine being the site of covalent attachment. ethernet.edu.et The specificity of this interaction is further stabilized by hydrogen bonds formed between the N10-H proton of the PBD unit and the ring nitrogen N3 acceptor of the adjacent 3'-adenine base. nih.gov The modification of the guanine 2-amino group by anthramycin has been shown to inhibit DNA cleavage by other agents at 5' G-C and 5' G-T sites, further confirming its binding at these specific sequences. pnas.org

| Feature | Description | Source(s) |

| Binding Location | DNA Minor Groove | nih.govbeilstein-journals.orgoup.com |

| Molecular Shape | Right-handed twist due to (S)-configuration at C11a | nih.govoup.com |

| Fit | Isohelical with the minor groove, providing a "snug fit" | nih.govoup.comethernet.edu.et |

| Sequence Preference | Purine-Guanine-Purine (Pu-G-Pu) | ethernet.edu.et |

| Stabilization | Hydrogen bonding with adjacent bases | nih.gov |

The defining feature of the interaction between this compound and DNA is the formation of a covalent bond. nih.govnih.gov This reaction occurs after the initial non-covalent binding in the minor groove. nih.gov The key to this covalent linkage is the electrophilic center at the N10–C11 position of the diazepine B-ring, which exists as a carbinolamine methyl ether in this specific compound. nih.govethernet.edu.et This group enables the C11 carbon of the PBD to form a covalent aminal linkage with the exocyclic C2-amino group (N2) of a guanine base. nih.govbeilstein-journals.orgethernet.edu.etnih.gov The formation of this stable adduct is considered central to the compound's biological activity. nih.gov Studies using a derivative, (1,11a)-didehydroanhydroanthramycin (DAA), which is incapable of forming a stable adduct, showed no stable interaction with DNA, supporting the crucial role of this covalent bond in the mechanism of action. nih.gov

The reaction between anthramycin and DNA has been studied to understand its kinetics and mechanism. nih.govnih.gov The process involves an initial, rapid, reversible binding phase, followed by a slower, rate-limiting step where the covalent bond to guanine is formed. nih.gov Kinetic studies have explored the influence of factors such as pH and ionic strength on the reaction rate. nih.gov

Thermodynamic analysis has been applied to the study of the adduct formed between anthramycin methyl ether and deoxyoligonucleotides. nih.gov These experiments provide insights into the stability and conformation of the drug-DNA complex in solution. nih.gov Comparative studies of various PBDs have shown a correlation between their relative DNA-binding affinities and their biological potency. oup.com For instance, a quantitative assay measuring the inhibition of restriction endonuclease activity demonstrated a clear rank order of DNA-binding affinity among different PBDs, which correlated with their cytotoxicity. oup.com

Table of Comparative DNA-Binding Affinities of PBDs Data derived from assays measuring inhibition of restriction endonuclease (RED100), thermal denaturation (ΔTm), and ethidium (B1194527) bromide displacement (EB50).

| Compound | Relative DNA-Binding Affinity (Rank Order) | Source(s) |

| Sibiromycin (B87660) | 1 (Most Potent) | oup.com |

| Anthramycin | 2 | oup.com |

| Tomaymycin (B1231328) | 3 | oup.com |

| DC-81 | 4 | oup.com |

| Neothramycin | 5 | oup.com |

| iso-DC-81 | 6 (Least Potent) | oup.com |

A significant characteristic of the anthramycin-DNA adduct is that it causes minimal distortion of the DNA helix. ethernet.edu.etnih.gov This is attributed to the snug fit of the PBD molecule within the minor groove. ethernet.edu.et The lack of significant helical perturbation is a key feature that distinguishes PBDs from many other DNA alkylating agents which often cause substantial structural changes. ethernet.edu.et

Impact on Nucleic Acid Metabolism and Cellular Processes in Research Models

The formation of the covalent adduct between this compound and DNA has profound consequences for fundamental cellular processes that rely on the DNA template. wikipedia.org

By binding covalently to DNA, this compound acts as a physical barrier that obstructs the progression of polymerases along the DNA strand. wikipedia.org This leads to the potent inhibition of both DNA replication and RNA transcription. wikipedia.orgnih.gov The compound functions as a competitive inhibitor of DNA and RNA synthesis in cell-free systems. wikipedia.org The presence of the bulky adduct in the minor groove effectively prohibits the DNA from binding with the necessary enzymes, such as DNA and RNA polymerases, thereby blocking synthesis. wikipedia.orgcore.ac.uk The inhibition of these critical processes ultimately disrupts cellular function and viability in research models. wikipedia.orgnih.gov

Modulation of DNA Processing Enzymes (e.g., Restriction Endonucleases, DNA Ligases, RNA Polymerase)

The interaction of this compound and related pyrrolobenzodiazepines (PBDs) with DNA leads to significant alterations in the function of enzymes that process DNA. By binding covalently to the minor groove of DNA, these compounds can sterically hinder the access and activity of various essential enzymes.

Inhibition of Restriction Endonucleases: Research has demonstrated that PBDs can inhibit the action of restriction endonucleases. plos.org These enzymes recognize and cleave DNA at specific sequences. The covalent binding of an anthramycin molecule to a guanine base within or near a restriction site can prevent the enzyme from accessing and cutting the DNA. This inhibition is a direct consequence of the physical obstruction caused by the drug-DNA adduct. For instance, the binding of PBDs has been shown to protect the DNA from cleavage by enzymes like BamHI. mdpi.com

Effects on DNA Ligases: DNA ligases are crucial for joining breaks in the phosphodiester backbone of DNA, a vital step in DNA replication, repair, and recombination. PBDs have been shown to inhibit the function of enzymes such as DNA Ligase I. mdpi.comnih.gov By binding to the DNA substrate, the PBD-DNA adduct can prevent the proper alignment and action of the ligase, thereby inhibiting the sealing of DNA nicks.

Impact on RNA Polymerase: Transcription, the process of creating an RNA copy of a DNA sequence, is catalyzed by RNA polymerase. Anthramycin is known to be a potent inhibitor of RNA synthesis. wikipedia.org The formation of a stable complex between this compound and the DNA template physically blocks the progression of RNA polymerase along the DNA strand. plos.orgwikipedia.org This leads to the termination of transcription, an effect that has been observed with T7 RNA polymerase. nih.gov This inhibition of RNA synthesis is a key component of the compound's antitumor activity. wikipedia.org

| Enzyme Class | Specific Enzyme Example | Observed Effect | Mechanism of Modulation | Reference |

|---|---|---|---|---|

| Restriction Endonucleases | BamHI | Inhibition of DNA cleavage | Steric hindrance at the recognition site due to the PBD-DNA adduct. | mdpi.com |

| DNA Ligases | DNA Ligase I | Inhibition of DNA ligation | The drug-DNA adduct prevents the enzyme from sealing nicks in the DNA backbone. | mdpi.comnih.gov |

| RNA Polymerases | T7 RNA Polymerase | Inhibition of transcription (T-stops) | The PBD-DNA complex acts as a physical barrier, blocking the progression of the polymerase along the DNA template. | nih.govwikipedia.org |

Effects on Specific Transcription Factors and Gene Expression

Beyond the general inhibition of transcription through blocking RNA polymerase, this compound and its parent PBD family can exert more specific effects on gene expression by interfering with the binding of transcription factors (TFs) to their cognate DNA sequences. plos.org This represents an additional layer of their mechanism of action.

The covalent attachment of the PBD molecule within the DNA minor groove can alter the local DNA topology and prevent the recognition and binding of TFs that typically interact with that specific sequence. plos.org This inhibition is highly dependent on the DNA sequence, as PBDs themselves show a preference for certain guanine-rich sequences. nih.gov

Research on various PBDs has demonstrated the inhibition of several key transcription factors:

NF-Y: The binding of the NF-Y transcription factor has been shown to be inhibited by PBDs. mdpi.com

Sp1: PBD-distamycin hybrids have been found to inhibit the DNA binding of the transcription factor Sp1.

NF-κB: There is evidence that PBDs can inhibit NF-κB, a crucial regulator of inflammatory and immune responses. mdpi.com

AP-1: The PBD-indole conjugate DC-81 has been shown to induce apoptosis through the JNK/AP-1 pathway, suggesting a modulation of AP-1 activity.

| Transcription Factor | Effect | Associated PBD Type | Reference |

|---|---|---|---|

| NF-Y (Nuclear Factor Y) | Inhibition of DNA binding | PBD-polyamide conjugate (GWL-78) | mdpi.com |

| Sp1 (Specificity protein 1) | Inhibition of DNA binding | PBD-distamycin hybrid | |

| NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) | Inhibition of DNA binding | PBD conjugates | mdpi.com |

| AP-1 (Activator protein 1) | Modulation of pathway | PBD-indole conjugate (DC-81-indole) |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Identification of Essential Structural Features for DNA Binding and Activity

The ability of anthramycin (B1237830) 11-methyl ether and related PBDs to bind to DNA and exert their cytotoxic effects is dependent on several key structural features. These include the electrophilic center at the N10-C11 position, the stereochemistry at the C11a position, and various substituents on the A- and C-rings.

Role of the N10-C11 Imine (or Equivalent) for Covalent Interaction

The presence of an imine, carbinolamine, or carbinolamine methyl ether at the N10-C11 position is crucial for the covalent interaction of PBDs with DNA. semanticscholar.orgnih.gov In an aqueous environment, the imine form is in equilibrium with the carbinolamine form. nih.gov The carbinolamine can then react with the exocyclic amino group of a guanine (B1146940) base in the minor groove of DNA, forming a stable covalent adduct. ontosight.aibcrcp.ac.in This alkylation of guanine is a hallmark of the mechanism of action for anthramycin and its analogues. nih.gov The electrophilicity of the C11 position, which is part of the imine or its equivalent, is a key determinant of this reactivity. oup.com

The stability of these different forms at the N10-C11 position is influenced by substituents on the A-ring. acs.orgacs.org For instance, electron-withdrawing groups at the C8-position can stabilize the imine form. nih.gov In protic solvents like methanol (B129727), the carbinolamine can form a more stable carbinolamine ether, which is how PBDs are often stored. nih.gov Anthramycin 11-methyl ether is a derivative where the carbinolamine is stabilized as a methyl ether. wikipedia.org This covalent bond formation with DNA is a critical step in the biological activity of these compounds, leading to the stabilization of the DNA helix. nih.gov

| Structural Feature | Role in DNA Interaction | Significance for Activity |

|---|---|---|

| N10-C11 Imine/Carbinolamine/Carbinolamine Methyl Ether | Forms a covalent bond with the N2 of guanine in the DNA minor groove. creative-diagnostics.comontosight.ai | Essential for the alkylation of DNA, which is the primary mechanism of cytotoxicity. semanticscholar.orgnih.gov |

Influence of A-, B-, and C-Ring Modifications on Activity

Modifications to the A-, B-, and C-rings of the PBD scaffold have a significant impact on their DNA binding affinity and biological activity.

B-Ring: The diazepine (B8756704) B-ring contains the crucial N10-C11 electrophilic center responsible for DNA alkylation. creative-diagnostics.com The conformation of this ring is critical for positioning the reactive imine for nucleophilic attack by guanine.

C-Ring: The pyrrolidine (B122466) C-ring plays a vital role in the DNA-binding affinity and cytotoxicity of PBDs. The stereochemistry at the C11a position, which is consistently (S) in naturally occurring PBDs, imparts a right-handed twist to the molecule, allowing it to fit perfectly into the minor groove of B-DNA. nih.gov Unsaturation within the C-ring, either exo or endo, has been shown to enhance DNA-binding affinity and cytotoxicity. nih.gov For example, natural products like anthramycin and tomaymycin (B1231328), which possess C-ring unsaturation, are more potent than analogues with a saturated C-ring, such as DC-81 and neothramycin. oup.comnih.gov

| Ring | Key Features | Impact on Activity |

|---|---|---|

| A-Ring | Substituted aromatic ring. sterlingpharmasolutions.com | Modifications generally do not significantly improve activity. acs.orgnih.gov |

| B-Ring | Contains the N10-C11 imine functionality. sterlingpharmasolutions.com | Essential for the covalent DNA alkylation. creative-diagnostics.com |

| C-Ring | (S)-chiral center at C11a and potential for unsaturation. sterlingpharmasolutions.com | The (S)-configuration is crucial for the correct 3D shape to fit in the DNA minor groove. ucl.ac.uk Unsaturation enhances DNA binding and cytotoxicity. nih.gov |

Correlation of Structural Modifications with Molecular Mechanism Alterations

Impact on DNA Binding Affinity and Sequence Selectivity

The affinity and sequence selectivity of PBDs for DNA are influenced by their structural features. Anthramycin itself shows a preference for binding to 5'-Pu-G-Pu-3' sequences, where Pu represents a purine (B94841) base. semanticscholar.org However, molecular dynamics simulations have indicated that the binding process is complex and may involve the drug sliding along the minor groove to find its preferred binding site. nih.gov

Studies with C8-conjugated PBDs have demonstrated that the addition of appending groups can modulate the preferred binding sites, often directing the molecule to guanine residues flanked by A/T-rich sequences. soton.ac.uk This highlights the potential to rationally design PBD analogues with altered DNA sequence selectivity.

Changes in Cellular Activity Profiles in Preclinical Models

The structural modifications that alter DNA binding properties translate to changes in cellular activity. For example, the increased DNA binding affinity of PBD dimers like SJG-136 results in significantly greater cytotoxicity and antitumor activity compared to monomeric PBDs. nih.govucl.ac.uk Preclinical studies have shown that SJG-136 has potent activity against a broad spectrum of cancer cell lines. researchgate.netcancer.gov

The introduction of specific functional groups can also influence the cellular activity profile. For instance, while modifications to the A-ring of DC-81 did not lead to a significant improvement in potency, they did provide insights into the structure-reactivity relationships that can guide the design of future analogues. nih.gov The development of PBD-containing antibody-drug conjugates (ADCs) represents a significant advancement, where the potent cytotoxicity of PBDs is targeted specifically to cancer cells, potentially reducing off-target toxicity. semanticscholar.org

Design Principles for Enhanced Research Probes and Analogues

The extensive SAR and SMR studies on anthramycin and other PBDs have established key design principles for creating enhanced research probes and therapeutic analogues. A crucial element for activity is the presence of an electrophilic center at the N10-C11 position, capable of forming a covalent bond with DNA. nih.gov

The three-dimensional shape of the molecule, dictated by the (S)-stereochemistry at C11a, is paramount for fitting into the DNA minor groove. nih.gov Furthermore, introducing unsaturation in the C-ring is a reliable strategy to enhance DNA-binding affinity and cytotoxicity. nih.gov For the development of highly potent agents, the design of PBD dimers with appropriate linkers to enable DNA cross-linking has proven to be a successful approach. semanticscholar.orgnih.gov These design principles are being actively used in the development of next-generation PBD-based anticancer agents, including their use as payloads in ADCs. semanticscholar.org

Cellular and Biochemical Activity Profiling in Preclinical Research Models

In Vitro Cytotoxicity and Antiproliferative Activity in Cell Lines

The primary mechanism of action of Anthramycin (B1237830) 11-methyl ether is its ability to form a covalent adduct with DNA, which in turn inhibits DNA and RNA synthesis. wikipedia.orgkarger.com This interaction is highly cytotoxic to cancer cells. wikipedia.org

Studies have consistently demonstrated the potent dose-dependent cytotoxicity of Anthramycin 11-methyl ether across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, has been determined in several studies. While specific IC50 values for this compound are not always explicitly reported in the reviewed literature, the broader class of PBDs, including anthramycin, exhibits exquisite cytotoxic potency, with IC50 values often in the nanomolar range. ucl.ac.uk For instance, some PBD monomers have shown IC50 values of about 1 nM in the K562 cell line. ucl.ac.uk The cytotoxicity of PBDs is influenced by their structure, with modifications to the A-ring generally not leading to significant improvements in cytotoxicity compared to the parent compound, DC-81. acs.org This suggests that the potent activity of natural products like anthramycin is largely attributable to the structure of the C-ring. acs.org

Table 1: Representative Cytotoxicity Data for Pyrrolobenzodiazepines

| Compound/Class | Cell Line(s) | IC50 Value | Reference(s) |

| PBD Monomers | K562 | ~1 nM | ucl.ac.uk |

| DC-81 | L1210, PC6 | Varies | oup.com |

| Anthramycin | L1210, PC6 | Varies | oup.com |

The inhibition of DNA synthesis by this compound can lead to disruptions in the normal progression of the cell cycle. karger.com While specific studies detailing the cell cycle effects of this compound are limited in the provided results, research on related compounds and other DNA-damaging agents suggests that a common consequence of such damage is the activation of cell cycle checkpoints. This often results in an accumulation of cells in the G2/M phase, preventing them from entering mitosis with damaged DNA. mdpi.comwisc.edumiltenyibiotec.com Flow cytometry is a common technique used to analyze cell cycle distribution by staining DNA with fluorescent dyes. wisc.edumdpi.com

A critical outcome of the cellular damage induced by this compound is the initiation of apoptosis, or programmed cell death. The covalent binding of PBDs to DNA is a key trigger for this process. torvergata.it While the precise apoptotic pathways activated by this compound are not fully elucidated in the provided search results, it is known that other anthracyclines and DNA-binding agents can induce apoptosis through various mechanisms, including the activation of caspases. nih.gov For example, the new anthracycline ID6105 has been shown to be a potent inducer of apoptosis, superior to doxorubicin, as demonstrated by PARP cleavage and caspase-3 activation assays. nih.gov

Effects on Cellular Signaling Pathways and Gene Expression

The interaction of this compound with DNA has profound effects on cellular signaling and gene expression, influencing pathways that control cell survival, proliferation, and death.

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of cellular responses to stress and is often implicated in cancer cell survival. Some pyrrolobenzodiazepines have been shown to modulate the NF-κB pathway. mdpi.com For instance, the PBD dimer SJG-136 has been studied for its interaction with NF-κB DNA sequences. mdpi.com While direct evidence for the effect of this compound on NF-κB is not explicitly detailed, the ability of PBDs to bind to specific DNA sequences suggests a potential for interference with the binding of transcription factors like NF-κB. mdpi.com The p53 tumor suppressor protein is another key molecule that is often activated in response to DNA damage, leading to cell cycle arrest or apoptosis. The DNA damage caused by this compound would likely trigger a p53-dependent response in cells with functional p53.

A comprehensive understanding of the cellular response to this compound can be achieved through transcriptomic and proteomic analyses. These techniques allow for the global assessment of changes in gene and protein expression, respectively. While specific transcriptomic or proteomic studies focused solely on this compound were not identified in the provided search results, such analyses on related compounds would provide valuable insights into the broader cellular pathways affected by this class of drugs. These studies could reveal novel targets and mechanisms of action, contributing to a more complete picture of the drug's biological effects.

Activity in In Vitro Enzymatic and Biochemical Assays

This compound's mechanism of action is rooted in its ability to interfere with nucleic acid functions. This activity has been characterized through various enzymatic and biochemical assays that highlight its potent inhibitory effects. The presence of a carbinolamine methyl ether group at the N10–C11 position is crucial for the covalent interaction of PBD molecules with DNA. kcl.ac.uk

Inhibition of DNA and RNA Polymerases

This compound demonstrates potent inhibitory activity against both DNA and RNA synthesis. nih.govplos.org Its primary mechanism involves forming an irreversible and stable covalent bond with the guanine (B1146940) base in the minor groove of DNA. vulcanchem.comkcl.ac.ukjst.go.jp This adduct formation effectively blocks the progression of DNA-dependent DNA and RNA polymerases along the DNA template, thereby halting replication and transcription. jst.go.jpcore.ac.uk

Studies have shown that this inhibition is a key component of its cytotoxic effects. Research on Leukemia L1210 cells indicated that this compound significantly inhibited the incorporation of thymidine (B127349) and uridine (B1682114), which are essential precursors for DNA and RNA synthesis, respectively. nih.gov This dual inhibition underscores its comprehensive impact on nucleic acid metabolism. The interaction is non-intercalative, meaning it binds to the groove of the DNA without inserting itself between the base pairs, a mechanism confirmed through early studies. kcl.ac.uk

| Assay Type | Target Process | Key Finding | References |

|---|---|---|---|

| Nucleic Acid Synthesis Assay | DNA Synthesis | Inhibits the incorporation of thymidine into DNA in Leukemia L1210 cells. | nih.govnih.gov |

| Nucleic Acid Synthesis Assay | RNA Synthesis | Inhibits the incorporation of uridine into RNA in Leukemia L1210 cells and demonstrates inhibition of DNA-dependent RNA polymerase. | nih.govplos.orgjst.go.jp |

| DNA Binding Assay | DNA Interaction | Forms a covalent aminal linkage with the C2-NH2 group of guanine bases within the DNA minor groove. | kcl.ac.ukplos.org |

Interaction with DNA Repair Enzymes

The stability of the adducts formed between pyrrolobenzodiazepines and DNA has significant implications for cellular repair mechanisms. The covalent bonds created by PBDs with DNA can evade recognition and subsequent correction by DNA repair enzymes. kcl.ac.uk While specific studies on this compound's direct interaction with individual DNA repair enzymes are not extensively detailed in the reviewed literature, the persistence of adducts formed by the PBD class suggests an ability to avoid repair. kcl.ac.uk This evasion of the cell's repair machinery contributes to the persistence of DNA damage, ultimately leading to cytotoxicity.

Efficacy in Ex Vivo and In Vivo Preclinical Models

The potent in vitro activity of this compound has been translated into significant efficacy in various preclinical models, demonstrating its potential as an antitumor agent.

Assessment in Murine Tumor Xenograft Models

Early preclinical studies established the antitumor effects of this compound in murine cancer models. nih.gov In mice bearing Leukemia L1210, the compound demonstrated notable therapeutic activity. nih.gov Furthermore, its biological effects were observed through the inhibition of DNA synthesis in Sarcoma-180 tumor cells in vivo. nih.gov These xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the real-world potential of anticancer compounds by assessing their activity within a living biological system. mdpi.com

| Murine Model | Tumor Type | Key Finding | References |

|---|---|---|---|

| In vivo mouse model | Leukemia L1210 | Demonstrated significant antitumor activity. | nih.gov |

| In vivo mouse model | Sarcoma-180 | Showed inhibition of DNA synthesis within the tumor cells. | nih.gov |

Pharmacodynamic Endpoints in Animal Models

Pharmacodynamic studies in animal models serve to measure the direct effects of a drug on its intended target. For this compound, a key pharmacodynamic endpoint is the quantifiable inhibition of nucleic acid synthesis in tumor tissue following administration. nih.gov In studies involving mice with Leukemia L1210, the administration of this compound led to a measurable decrease in the incorporation of radiolabeled thymidine and uridine into the DNA and RNA of the leukemic cells. nih.gov This provides direct evidence of target engagement in a living organism, confirming that the compound reaches the tumor and exerts its mechanism of action by forming DNA adducts that block replication and transcription. nih.govasm.org

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are fundamental to characterizing Anthramycin (B1237830) 11-methyl ether and its biologically relevant complexes. Techniques ranging from nuclear magnetic resonance to circular dichroism provide detailed insights at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structure and Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of Anthramycin 11-methyl ether and its covalent adducts with DNA. The characterization of anthramycin's chemical structure was initially accomplished using NMR in conjunction with ultraviolet spectroscopy. wikipedia.org Due to the inherent instability of the parent compound, this characterization was performed on its more stable epimer, this compound, which can be formed by recrystallizing anthramycin from hot methanol (B129727). wikipedia.org

In the context of DNA interaction, two-dimensional NMR experiments have been instrumental in defining the structure of anthramycin-DNA adducts. These studies provide precise information on the covalent linkage and the conformation of the drug within the DNA minor groove. For instance, NMR studies have been used in the investigation of the biosynthesis and mechanism of action of anthramycin, where the chemical conversion of this compound was a key step.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Methyl Ether Compound

Mass Spectrometry for Molecular Mass and Adduct Identification

Mass spectrometry (MS) is a critical technique for determining the precise molecular mass of this compound and for identifying its covalent adducts with DNA. The presence of an imine, carbinolamine, or carbinolamine methyl ether group at the N10–C11 position is essential for the covalent interaction of a pyrrolobenzodiazepine (PBD) molecule like anthramycin with DNA. nih.gov

Advanced MS techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), are particularly well-suited for the analysis of these non-volatile, high molecular weight adducts. These methods allow for the accurate mass determination of the drug-DNA complex, confirming the covalent nature of the binding and providing information on the stoichiometry of the interaction. In many research settings, MS is coupled with liquid chromatography (LC-MS) to separate the adducts from unbound DNA and drug before mass analysis, enhancing the sensitivity and specificity of the detection.

UV-Vis, Fluorescence, and Circular Dichroism (CD) Spectroscopy for DNA Binding

The interaction of this compound with DNA can be effectively monitored using a combination of spectroscopic techniques that are sensitive to changes in the molecular environment and conformation.

UV-Visible (UV-Vis) Spectroscopy : The initial structural elucidation of anthramycin utilized UV spectroscopy. wikipedia.org When a small molecule binds to DNA, changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and bathochromic (red) or hypsochromic (blue) shifts in the maximum wavelength of absorption, can be observed. These changes are indicative of the interaction between the chromophore of the molecule and the DNA bases.

Fluorescence Spectroscopy : A significant enhancement in fluorescence is observed when pyrrolobenzodiazepines, the class of compounds to which anthramycin belongs, covalently attach to duplex DNA. This phenomenon has been used to study the DNA binding properties of anthramycin analogues. For some analogues, an excitation wavelength of 320 nm results in an emission maximum at 420 nm upon DNA binding.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is highly sensitive to the chiral environment of molecules and is an excellent tool for monitoring conformational changes in DNA upon ligand binding. The binding of a molecule like this compound to the minor groove of DNA can induce changes in the CD spectrum of the DNA, reflecting alterations in its helical structure.

Chromatographic and Separation Methodologies for Analysis in Research

Chromatographic techniques are essential for the purification of this compound and for the detailed analysis of its interactions with DNA.

High-Performance Liquid Chromatography (HPLC) for Purity and Adduct Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the study of this compound. It is routinely used to assess the purity of the compound after synthesis or isolation. Furthermore, HPLC is invaluable for the analysis of its covalent adducts with DNA. When coupled with mass spectrometry (HPLC-MS), it provides a powerful platform for separating and identifying different drug-DNA species, including mono-adducts and, in the case of dimeric analogues, inter- and intra-strand cross-links. This methodology allows for both kinetic and thermodynamic data to be obtained, as well as information on sequence selectivity.

Biophysical Techniques for Binding Constant Determination

Quantifying the affinity of this compound for DNA is crucial for understanding its biological activity. Various biophysical techniques can be employed to determine the binding constant (K) of this interaction. While the covalent nature of the final adduct complicates traditional equilibrium binding studies, these techniques can provide valuable information on the initial non-covalent binding events that precede covalent bond formation.

Commonly used methods include spectroscopic titrations, such as UV-Vis and fluorescence titrations. In these experiments, the concentration of DNA is systematically varied while the concentration of the drug is held constant (or vice versa), and the resulting changes in the spectroscopic signal are monitored. These changes can then be used to calculate the binding affinity.

Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat released or absorbed during a binding event. ITC provides a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and entropy change (ΔS). Molecular mechanics simulations have also been used to study the binding of anthramycin to DNA, providing theoretical insights into the binding energetics. nih.gov

Table 2: Compound Names Mentioned in the Article

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques used to characterize the interactions between molecules. While specific studies employing these methods for a detailed analysis of this compound are not extensively documented in publicly available literature, their theoretical application provides a framework for understanding its binding characteristics with target molecules like DNA.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event in a single experiment. In the context of this compound, ITC could be employed to study its binding to specific DNA sequences.

Principle of Analysis: In a hypothetical ITC experiment, a solution of this compound would be titrated into a sample cell containing a solution of a target DNA oligonucleotide. As the compound binds to the DNA, heat is either released (exothermic) or absorbed (endothermic). The instrument measures these minute heat changes upon each injection.

Thermodynamic Parameters: The resulting data allows for the determination of key thermodynamic parameters:

Binding Affinity (Ka) : Measures the strength of the interaction.

Dissociation Constant (Kd) : The reciprocal of the binding affinity, indicating the concentration at which half of the binding sites are occupied.

Enthalpy Change (ΔH) : Represents the change in heat content of the system upon binding, providing insight into the hydrogen bonding and van der Waals interactions.

Entropy Change (ΔS) : Reflects the change in the randomness or disorder of the system upon binding, often related to hydrophobic interactions and conformational changes.

Stoichiometry (n) : Determines the ratio of the interacting molecules in the complex.

Illustrative ITC Data for this compound Binding to a DNA Duplex

Disclaimer: The following table contains hypothetical data for illustrative purposes to demonstrate how ITC results would be presented, as specific experimental data for this compound is not available.

| Parameter | Hypothetical Value | Description |

| Stoichiometry (n) | 1.05 | Indicates a 1:1 binding ratio of the compound to the DNA duplex. |

| Binding Affinity (Ka) | 2.5 x 107 M-1 | Represents a high-affinity interaction. |

| Dissociation Constant (Kd) | 40 nM | The concentration of compound required to saturate 50% of the DNA sites. |

| Enthalpy Change (ΔH) | -15.5 kcal/mol | A favorable enthalpic contribution, suggesting strong hydrogen bonding. |

| Entropy Change (TΔS) | -5.2 kcal/mol | An unfavorable entropic contribution, possibly due to conformational rigidity. |

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor molecular interactions in real-time. It provides kinetic data on the association and dissociation of molecules. For this compound, SPR would be invaluable for studying the kinetics of its interaction with DNA.

Principle of Analysis: In a typical SPR setup, a DNA oligonucleotide would be immobilized on the surface of a sensor chip. A solution containing this compound is then flowed over the surface. The binding of the compound to the immobilized DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Kinetic Parameters: The real-time monitoring of the binding and dissociation phases allows for the calculation of:

Association Rate Constant (ka or kon) : Measures how quickly the compound binds to the DNA.

Dissociation Rate Constant (kd or koff) : Measures how quickly the compound dissociates from the DNA.

Equilibrium Dissociation Constant (Kd) : Calculated as the ratio of koff/kon, providing a measure of the binding affinity.

Illustrative SPR Kinetic Data for this compound Binding to a DNA Duplex

Disclaimer: The following table contains hypothetical data for illustrative purposes to show how SPR results are typically presented, as specific experimental data for this compound is not available.

| Kinetic Parameter | Hypothetical Value | Description |

| Association Rate (kon) (M-1s-1) | 1.8 x 105 | Represents the rate of complex formation. |

| Dissociation Rate (koff) (s-1) | 7.2 x 10-3 | Represents the rate of complex decay. |

| Equilibrium Dissociation Constant (Kd) (nM) | 40 | Calculated from koff/kon, indicating the binding affinity at equilibrium. |

Computational Chemistry and Bioinformatics Applications

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Anthramycin (B1237830) 11-methyl ether, and its target macromolecule, which is primarily DNA. These methods have been instrumental in elucidating the binding process at an atomic level.

The covalent interaction between anthramycin and DNA is a key feature of its biological activity. Computational modeling has been essential in visualizing and understanding the structure of the resulting adducts.

Molecular dynamics (MD) simulations are frequently employed to study the behavior of the anthramycin-DNA complex over time. These simulations often start from an initial structure, which can be based on experimental data like X-ray crystallography of a related adduct. nih.goveleconomista.ese-century.us For instance, simulations have been initiated from the X-ray structure of the adduct formed between anthramycin and a DNA decamer, where the drug covalently binds to a guanine (B1146940) residue. nih.goveleconomista.es These models are then subjected to simulations in a solvated environment to observe the dynamics and stability of the adduct. mdpi.com

Simulations have explored both the covalent adduct and the non-covalent complexes that precede the final bond formation. nih.goveleconomista.es These computational studies have also been extended to anthramycin analogues, such as the synthetic pyrrolobenzodiazepine (PBD) dimer SJG-136 and the C8-conjugated monomer GWL-78, to model their covalent bonds with terminal guanines in both duplex and hairpin DNA fragments. aacrjournals.orgnih.govnih.gov The process involves generating a covalent bond between the C11 position of the PBD and the exocyclic N2 amine of guanine within the simulation software. aacrjournals.org Energy minimization techniques are then applied to refine the structure of the modeled adduct. nih.gov

Table 1: Key Parameters in Molecular Dynamics Simulations of Anthramycin-DNA Adducts

| Parameter | Description | Relevance |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the interactions between the drug, DNA, and solvent molecules. Examples include AMBER (parm99SB, parmbsc0) and GAFF. aacrjournals.org |

| Solvent Model | Explicit representation of water molecules surrounding the complex. | Crucial for accurately simulating the hydrophobic and electrostatic interactions in a biological environment. |

| Simulation Time | The duration of the molecular dynamics trajectory. | Needs to be long enough to observe relevant biological events, such as conformational changes or ligand sliding. Simulations have been run for nanosecond timescales (~20 ns). nih.goveleconomista.es |

| Initial Structure | The starting 3D coordinates of the drug-DNA complex. | Often derived from experimental structures (e.g., PDB code 274D) or built using molecular modeling tools. e-century.us |

A significant contribution of MD simulations has been the prediction and characterization of different binding modes for anthramycin and its derivatives within the DNA minor groove. nih.goveleconomista.esresearchgate.net Simulations have revealed that the non-covalent binding preceding the covalent reaction is a dynamic process. For example, the anhydro form of anthramycin (an intermediate) has been observed to slide along the minor groove from its initial binding site to an adjacent, more stable position before forming the covalent bond. nih.gove-century.us

These computational approaches also help rationalize the structures of different adducts observed experimentally. aacrjournals.org For PBD dimers like SJG-136, simulations can investigate various binding orientations, such as "loop-facing" and "non-loop-facing" modes in hairpin DNA, to predict the most stable configurations. aacrjournals.org Furthermore, control experiments and molecular dynamics simulations have suggested that substituents at the C8-position of the PBD core, which are absent in the parent anthramycin, can provide additional stability to the DNA adduct. aacrjournals.orgnih.gov The DNA-binding affinity of PBD molecules, which can be estimated through computational methods, is known to correlate well with their in vitro cytotoxicity. aacrjournals.orgacs.org

Quantum Mechanical Calculations for Electronic Properties and Reactivity

While classical MD simulations are excellent for studying large-scale motions and interactions, quantum mechanical (QM) calculations are necessary to understand the electronic properties and chemical reactivity involved in bond formation. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, which treat the reactive core of the system with high-level QM theory and the surrounding environment (DNA, solvent) with classical MM force fields, have been particularly insightful.

QM/MM studies on the anthramycin-DNA interaction have shown that the DNA environment itself plays a catalytic role in the alkylation reaction. nih.goveleconomista.esresearchgate.net The electrostatic field generated by the negatively charged phosphate (B84403) backbone of DNA polarizes the electrophilic N10-C11 imine bond of anthramycin. nih.goveleconomista.esaacrjournals.org This polarization enhances the electrophilicity of the C11 atom, making it more susceptible to nucleophilic attack by the N2 amine of guanine. nih.goveleconomista.es This finding suggests that the binding is not a simple one-step process but likely involves a multi-step pathway that is actively promoted by the electronic nature of the DNA target. nih.goveleconomista.es These calculations help to identify the most reactive form of the drug and explain the efficiency of the covalent bond formation in the minor groove. researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a powerful ligand-based drug design technique. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. This "pharmacophore model" can then be used as a 3D query to search large virtual libraries of compounds to find novel molecules that match the model, a process known as virtual screening. scielo.broup.com

This approach has been successfully applied to the broader class of pyrrolobenzodiazepines. In one study, a 3D-quantitative structure-activity relationship (QSAR) pharmacophore model was constructed based on a set of known Src kinase inhibitors. nih.gove-century.us This model, consisting of two hydrogen bond acceptors and two hydrophobic regions, was used to screen the National Cancer Institute (NCI) compound dataset. nih.gove-century.us The virtual screening, combined with molecular docking, successfully identified the PBD dimer SJG-136 as a potent Src inhibitor, demonstrating that PBDs can have biological activities beyond direct DNA binding. nih.gove-century.us

The ultimate goal of these computational design efforts is the synthesis of novel analogues with improved properties, such as enhanced potency, greater selectivity, or the ability to overcome drug resistance. researchgate.netnih.govkcl.ac.uk Molecular modeling studies often guide these synthetic efforts. For example, simulations have been used to assess how different C8-substituents on the PBD core might affect DNA binding, with some studies showing that certain large substituents are not favorably accommodated within the minor groove, thus preventing the PBD from binding to its target DNA sequence. mdpi.com

Table 2: Stages of Pharmacophore-Based Virtual Screening

| Stage | Description | Tools/Methods |

| Model Generation | A 3D pharmacophore model is created based on a set of active ligands. | 3D-QSAR, Catalyst, Discovery Studio |

| Database Preparation | Large libraries of chemical compounds are prepared in a 3D format for screening. | ZINC database, NCI dataset, Make-on-demand libraries |

| Virtual Screening | The pharmacophore model is used as a filter to search the database for molecules with matching features. | Ligand-based screening, Molecular docking |

| Hit Selection & Refinement | Top-scoring compounds ("hits") are selected and often subjected to further analysis, such as molecular docking, to predict binding poses and refine the selection. | Scoring functions, Visual inspection |

| Experimental Validation | The most promising candidate compounds are synthesized and tested in biological assays to confirm activity. | In vitro cytotoxicity assays, Enzyme inhibition assays |

Bioinformatics Analysis of Omics Data in Response to Compound Activity

Bioinformatics provides the tools to analyze large-scale biological datasets, such as those generated by transcriptomics (gene expression) and proteomics (protein expression), to understand the cellular response to a drug. romj.orgacademicjournals.org This "omics" approach moves beyond the direct drug-target interaction to map the downstream consequences on cellular pathways and networks.

For PBDs, omics and related bioinformatics analyses have been crucial for understanding mechanisms of action and resistance. For example, to investigate resistance to PBD dimers, a PBD-resistant breast cancer cell line was generated. aacrjournals.orgnih.gov Proteomic profiling of this resistant line compared to the parental (sensitive) line revealed that the downregulation of a protein called Schlafen family member 11 (SLFN11) was strongly associated with resistance. aacrjournals.orgnih.gov SLFN11 is a putative DNA/RNA helicase known to sensitize cancer cells to DNA-damaging agents, and its knockdown was confirmed to confer resistance to PBDs. aacrjournals.org

Bioinformatics analysis of gene expression has also provided insights into the p53-pathway's role in the response to PBDs. Studies on the PBD dimer SJG-136 in B-cell chronic lymphocytic leukemia cells showed that, unlike other cross-linking agents, it did not cause an increase in the expression of GADD45, a gene typically upregulated by the tumor suppressor p53 in response to DNA damage. nih.gov This suggests that SJG-136's mechanism of action may circumvent p53-mediated DNA repair pathways, potentially explaining its effectiveness in tumors with p53 mutations. nih.gov There are also plans to use gene expression profiling in future clinical trials of SJG-136 to better understand the relationship between specific gene signatures and treatment efficacy. eleconomista.es

Anthramycin 11 Methyl Ether As a Research Tool and Chemical Probe

Application in Chemical Biology for Target Validation